molecular formula C30H55N9O9 B14252387 L-Lysyl-L-isoleucyl-L-asparaginyl-L-valyl-L-asparaginyl-L-valine CAS No. 379216-40-7

L-Lysyl-L-isoleucyl-L-asparaginyl-L-valyl-L-asparaginyl-L-valine

Cat. No.: B14252387
CAS No.: 379216-40-7
M. Wt: 685.8 g/mol
InChI Key: MHVHJKSDIYMAAX-NWFWWTBRSA-N
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Description

L-Lysyl-L-isoleucyl-L-asparaginyl-L-valyl-L-asparaginyl-L-valine is a peptide compound composed of six amino acids: lysine, isoleucine, asparagine, valine, asparagine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-isoleucyl-L-asparaginyl-L-valyl-L-asparaginyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-isoleucyl-L-asparaginyl-L-valyl-L-asparaginyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine and valine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various protecting groups and coupling reagents are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Lysyl-L-isoleucyl-L-asparaginyl-L-valyl-L-asparaginyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Lysyl-L-isoleucyl-L-asparaginyl-L-valyl-L-asparaginyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a similar structure but different amino acid sequence.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A longer peptide with a more complex structure.

Uniqueness

L-Lysyl-L-isoleucyl-L-asparaginyl-L-valyl-L-asparaginyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its ability to interact with particular molecular targets makes it valuable in various research and industrial applications.

Properties

CAS No.

379216-40-7

Molecular Formula

C30H55N9O9

Molecular Weight

685.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H55N9O9/c1-7-16(6)24(39-25(42)17(32)10-8-9-11-31)29(46)36-18(12-20(33)40)26(43)37-22(14(2)3)28(45)35-19(13-21(34)41)27(44)38-23(15(4)5)30(47)48/h14-19,22-24H,7-13,31-32H2,1-6H3,(H2,33,40)(H2,34,41)(H,35,45)(H,36,46)(H,37,43)(H,38,44)(H,39,42)(H,47,48)/t16-,17-,18-,19-,22-,23-,24-/m0/s1

InChI Key

MHVHJKSDIYMAAX-NWFWWTBRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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